Methanesulfonic acid but-2-ynyl ester

Physical organic chemistry Leaving group quantification Sulfonate ester reactivity

Methanesulfonic acid but-2-ynyl ester (but-2-yn-1-yl methanesulfonate, CAS 61493-85-4, molecular formula C₅H₈O₃S, MW 148.18 g/mol) is a propargylic methanesulfonate ester bearing a terminal methyl group on the alkyne. It belongs to the class of alkyl mesylates, which function as electrophilic alkylating agents via nucleophilic displacement of the methanesulfonate leaving group.

Molecular Formula C5H8O3S
Molecular Weight 148.18 g/mol
Cat. No. B8515061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonic acid but-2-ynyl ester
Molecular FormulaC5H8O3S
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCC#CCOS(=O)(=O)C
InChIInChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h5H2,1-2H3
InChIKeyVHJYVXVTWWISQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonic Acid But-2-ynyl Ester: A Methyl-Substituted Propargylic Mesylate for Regiocontrolled Alkyne Functionalization – Procurement and Selection Guide


Methanesulfonic acid but-2-ynyl ester (but-2-yn-1-yl methanesulfonate, CAS 61493-85-4, molecular formula C₅H₈O₃S, MW 148.18 g/mol) is a propargylic methanesulfonate ester bearing a terminal methyl group on the alkyne . It belongs to the class of alkyl mesylates, which function as electrophilic alkylating agents via nucleophilic displacement of the methanesulfonate leaving group [1]. The compound is synthesized by esterification of but-2-yn-1-ol with methanesulfonyl chloride in the presence of a tertiary amine base, a transformation documented at multi-hundred-gram scale with 96% isolated yield . Its structural distinction—a methyl substituent at the alkyne terminus—differentiates it from unsubstituted propargyl mesylate (CAS 16156-58-4) and enables predictable regiochemical outcomes in metal-mediated coupling reactions that cannot be replicated by the parent compound [2].

Why Propargyl Mesylate Cannot Substitute for Methanesulfonic Acid But-2-ynyl Ester in Regiospecific Synthesis


Propargylic mesylates are not functionally interchangeable. The presence or absence of a methyl substituent at the alkyne terminus governs whether nucleophilic displacement proceeds via an SN2 or SN2′ pathway, thereby dictating whether the product is a propargylated or allenylated adduct [1]. Unsubstituted propargyl mesylate (HC≡C–CH₂–OMs) lacks this regiochemical control element. Furthermore, the methanesulfonate leaving group (OMs) confers measurably different reactivity compared to halide (Br, I) or tosylate (OTs) alternatives—the Hammett σₚ value for mesylate is +0.33 versus +0.29 for tosylate, translating to a quantifiably different leaving group ability that affects both reaction rates and by-product profiles in SN1 manifolds [2]. Simple replacement of but-2-ynyl mesylate with but-2-ynyl bromide or the parent alcohol precursor (but-2-yn-1-ol) would introduce either altered leaving group kinetics or require a separate activation step, respectively, undermining both yield and regiochemical fidelity [3]. The data below establish where the methylated propargylic mesylate delivers outcomes its closest analogs cannot replicate.

Quantitative Differentiation Evidence: Methanesulfonic Acid But-2-ynyl Ester Versus Closest Analogs


Leaving Group Ability: Quantitative Hammett σₚ Comparison of Mesylate vs. Tosylate vs. Triflate

The methanesulfonate (mesylate) leaving group in but-2-ynyl mesylate exhibits a Hammett σₚ value of +0.33, compared with +0.29 for the corresponding tosylate and +0.47 for triflate [1]. The σ₁ (inductive) values are +0.61 (OMs), +0.54 (OTs), and +0.84 (OTf), respectively [1]. These quantitative substituent constants establish mesylate as a leaving group of intermediate strength—significantly more reactive than tosylate (Δσₚ = +0.04; Δσ₁ = +0.07) yet substantially less reactive (and less costly) than triflate. For procurement decisions, this means but-2-ynyl mesylate provides a reactivity window where tosylate may be insufficiently activated for a given nucleophile, while triflate may introduce unwanted side reactions or prohibitive cost [1].

Physical organic chemistry Leaving group quantification Sulfonate ester reactivity

Regiochemical Switching: 1-Substituted Propargyl Mesylates Direct Propargylation; 3-Substituted Isomers Direct Allenylation

In the tin(II) iodide-mediated reaction of propargylic mesylates with aldehydes, 1-substituted prop-2-ynyl mesylates (R–C≡C–CH₂–OMs) undergo carbonyl propargylation to yield homopropargylic alcohols, whereas 3-substituted prop-2-ynyl mesylates (HC≡C–CHR–OMs) exclusively afford allenylation products [1]. Methanesulfonic acid but-2-ynyl ester (CH₃–C≡C–CH₂–OMs), as a 1-methyl-substituted propargyl mesylate, falls into the propargylation-selectivity class. In contrast, unsubstituted propargyl mesylate (HC≡C–CH₂–OMs) lacks the 1-substituent that enforces this regiochemical preference, and 3-substituted isomers (e.g., but-3-yn-1-yl methanesulfonate) steer the reaction toward allenic products [1]. This regiochemical dichotomy is a direct consequence of alkyne substitution pattern and is not achievable through variation of reaction conditions alone.

Carbonyl propargylation Regioselective synthesis Organotin-mediated coupling

Scalable Synthesis: Patent-Validated Multi-Hundred-Gram Preparation at 96% Isolated Yield

The synthesis of methanesulfonic acid but-2-ynyl ester is documented at preparative scale in US Patent US06841549B1: 305 mL methanesulfonyl chloride (approx. 3.94 mol) was added to 138 g but-2-yn-1-ol (1.97 mol) and 683 mL triethylamine in 2.7 L dichloromethane at 0 °C, yielding 280 g of the title compound as a dark brown oil after aqueous workup—corresponding to 96% isolated yield . A smaller-scale procedure (20 mmol) using diethyl ether as solvent produced the compound quantitatively as a colorless liquid . In contrast, the corresponding but-2-ynyl bromide (propargyl bromide analog), while commercially available, is a potent lachrymator with significantly greater handling hazards, and the alcohol precursor but-2-yn-1-ol (CAS 764-01-2) lacks the electrophilic activation required for direct nucleophilic displacement [1].

Process chemistry Scalable synthesis Procurement-grade manufacturing

Reaction Mechanism Classification: SN2-Dominant Alkylation Pattern Versus α-Branched Mesylates That Favor SN1

Systematic kinetic analysis of methanesulfonic ester series established that unsubstituted primary alkyl mesylates react predominantly via an SN2 mechanism, characterized by a Swain-Scott substrate constant (s) that describes the dependence of the bimolecular rate constant on nucleophile strength (n) [1]. In contrast, α-branched mesylates such as isopropyl methanesulfonate (iPMS) exhibit predominantly SN1-type behaviour [1]. Methanesulfonic acid but-2-ynyl ester, as a primary propargylic mesylate with no branching at the α-carbon (the CH₂–OMs carbon), is mechanistically classified within the SN2-dominant series. This mechanistic assignment has direct practical consequences: SN2 pathways proceed with inversion of configuration at the reacting center, whereas SN1 pathways via carbocation intermediates may lead to racemization and elimination by-products [2]. The compound was explicitly included in the methanesulfonic ester series investigated for hydrolysis rates and nucleophile reactivity patterns, confirming its kinetic characterization within this framework [1].

Reaction kinetics Swain-Scott parameters Alkylating agent mechanism

Spectroscopic Identity Confirmation: Diagnostic ¹H NMR Signatures for Procurement Quality Control

The ¹H NMR spectrum of methanesulfonic acid but-2-ynyl ester (400 MHz, CDCl₃) displays diagnostic resonances at δ 4.79 (q, J = 2.4 Hz, 2H, –CH₂–OMs), δ 3.08 (s, 3H, –OSO₂CH₃), and δ 1.87 (t, J = 2.4 Hz, 3H, –C≡C–CH₃) . The quartet at δ 4.79 with long-range coupling (J = 2.4 Hz) to the methyl group is characteristic of the propargylic –CH₂– adjacent to the mesylate oxygen. The molecular formula C₅H₈O₃S (MW 148.18 g/mol) distinguishes this compound from unsubstituted propargyl mesylate (C₄H₆O₃S, MW 134.16 g/mol) and the positional isomer but-3-yn-1-yl methanesulfonate (also C₅H₈O₃S, MW 148.18 g/mol, but with different chromatographic and spectroscopic properties) . The canonical SMILES string CC#CCOS(=O)(=O)C uniquely encodes this regioisomer .

Quality control NMR spectroscopy Compound identity verification

Electrophilic Reactivity Window: Mesylate Occupies an Intermediate Position Between Bromide and Tosylate in SN2 Displacement Rates

The established leaving group ability ranking for sulfonate esters and halides is: triflate (OTf) > mesylate (OMs) > tosylate (OTs) > iodide > bromide > chloride >> fluoride, based on the capacity to stabilize developing negative charge in the SN2 transition state [1]. The Hammett σₚ and Taft σ₁ values for mesylate (σₚ = +0.33, σ₁ = +0.61) place it above tosylate (σₚ = +0.29, σ₁ = +0.54) but below triflate (σₚ = +0.47, σ₁ = +0.84) in electron-withdrawing capacity [2]. This intermediate reactivity profile means but-2-ynyl mesylate can successfully engage nucleophiles of moderate strength where the corresponding bromide may be insufficiently activated (requiring longer reaction times or higher temperatures) and where the tosylate may be too sluggish. Conversely, for highly reactive nucleophiles where triflate would produce exothermic runaway or by-product formation, mesylate provides a kinetically more controlled alternative [1].

Nucleophilic substitution kinetics Leaving group ranking Reaction optimization

Optimal Application Scenarios for Methanesulfonic Acid But-2-ynyl Ester Based on Evidence-Driven Differentiation


Regioselective Carbonyl Propargylation for Homopropargylic Alcohol Synthesis

When the synthetic target is a homopropargylic alcohol (rather than an allenic alcohol), methanesulfonic acid but-2-ynyl ester is the reagent of choice. The 1-methyl substitution on the alkyne directs tin(II) iodide-mediated coupling with aldehydes toward propargylation products, whereas the positional isomer but-3-yn-1-yl methanesulfonate would produce allenylation products under identical conditions [1]. This regiochemical outcome is structurally determined and cannot be achieved through solvent or temperature variation alone.

Stereospecific SN2 Alkylation Requiring Inversion of Configuration

For synthetic sequences where a chiral secondary propargylic alcohol must be converted to an alkylated product with stereochemical inversion, the mesylate ester of but-2-yn-1-ol provides a primary, unbranched electrophilic center that reacts via a clean SN2 mechanism [1]. This stands in contrast to α-branched sulfonate esters, which react via SN1 pathways that compromise stereochemical fidelity through carbocation intermediates . The methanesulfonate leaving group further ensures sufficient reactivity for displacement by moderate nucleophiles such as amines, alkoxides, and stabilized enolates.

Multi-Hundred-Gram Process Development Using Patent-Validated Protocol

Process chemistry teams scaling propargylic alkylation chemistry benefit from the patent-documented preparation of but-2-ynyl mesylate at 280 g scale with 96% isolated yield [1]. The procedure uses standard reagents (methanesulfonyl chloride, triethylamine, dichloromethane) and simple aqueous workup, providing a de-risked starting point for kilo-lab and pilot-plant campaigns. The corresponding but-2-ynyl bromide, while also scalable, introduces lachrymatory hazards and higher material costs that the mesylate avoids.

Transition-Metal-Free Sonogashira-Type Coupling with Alkynyltrifluoroborates

Propargyl methanesulfonates—including but-2-ynyl mesylate—have been demonstrated as competent electrophiles in ion pair-assisted nucleophilic substitution with alkynyltrifluoroborate nucleophiles, producing Sonogashira-type products without requiring palladium or copper catalysts [1]. This transition-metal-free protocol is particularly valuable in pharmaceutical process chemistry, where residual metal contamination must be controlled to meet regulatory specifications. The mesylate leaving group provides the necessary electrophilic activation for this transformation, whereas the corresponding alcohol or tosylate would be unreactive or significantly slower under the optimized conditions (K₃PO₄, toluene) [1].

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